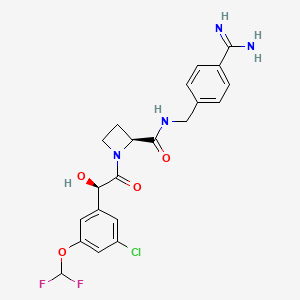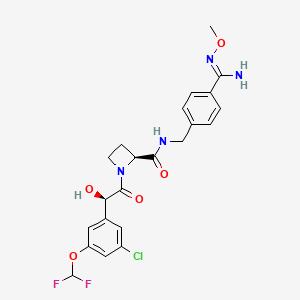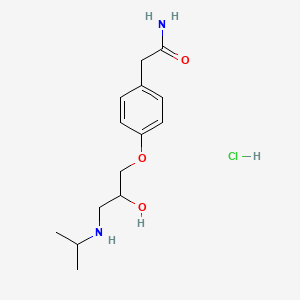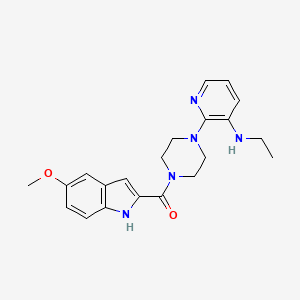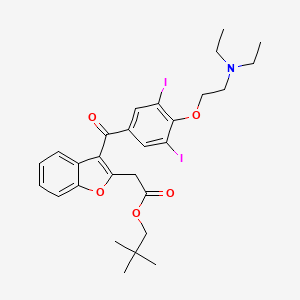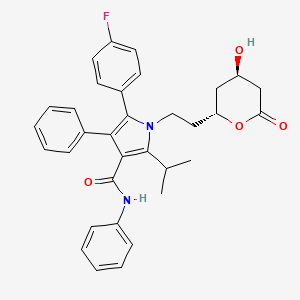
AZ10397767
Descripción general
Descripción
AZ 10397767 es un antagonista potente y selectivo del receptor CXCR2, con un valor de IC50 de 1 nM . Este compuesto ha demostrado una eficacia significativa en la reducción de la infiltración de neutrófilos en tumores tanto en modelos in vitro como in vivo . Se utiliza principalmente para fines de investigación, particularmente en el estudio de enfermedades inflamatorias y cáncer .
Aplicaciones Científicas De Investigación
AZ 10397767 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
AZ 10397767 ejerce sus efectos uniéndose selectivamente al receptor CXCR2, bloqueando así la unión de sus ligandos naturales . Esta inhibición previene la activación de las vías de señalización descendentes, incluida la vía NF-κB, que participa en la inflamación y la supervivencia celular . Al bloquear estas vías, AZ 10397767 reduce el reclutamiento de neutrófilos a los sitios de inflamación y tumores, ejerciendo así sus efectos antiinflamatorios y anticancerígenos .
Análisis Bioquímico
Biochemical Properties
AZ10397767 interacts with the chemokine receptor CXCR2, a G-protein coupled receptor involved in immune response . By acting as an antagonist, this compound inhibits the binding of CXCR2’s natural ligands, thereby modulating the receptor’s activity .
Cellular Effects
In AIPC cells, this compound has been shown to increase the cytotoxicity of oxaliplatin, a chemotherapy drug . This suggests that this compound may influence cell signaling pathways related to cell death and survival. Additionally, it has been found to potentiate oxaliplatin-induced apoptosis, indicating a role in regulating programmed cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR2 receptor, thereby preventing the receptor’s activation by its natural ligands . This inhibition can affect downstream signaling pathways, including those involving NF-κB, a protein complex that controls DNA transcription and cell survival .
Métodos De Preparación
La síntesis de AZ 10397767 implica varios pasos, comenzando con la preparación de la estructura central de la tiazolo[4,5-d]pirimidin-2(3H)-ona . La ruta sintética suele incluir los siguientes pasos:
Formación del anillo de tiazol: Esto implica la reacción de una tioamida adecuada con una α-halocetona.
Ciclización: El intermedio de tiazol se somete a ciclización con una amidina adecuada para formar el núcleo de tiazolopirimidina.
Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes, incluidos los grupos 3-cloro-2-fluorofenilmetiltio y 2-hidroxi-1-metiletilamino.
Análisis De Reacciones Químicas
AZ 10397767 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Se pueden realizar reacciones de reducción en los grupos nitro o carbonilo presentes en la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo aromático halogenado.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
AZ 10397767 es único en su alta selectividad y potencia como antagonista de CXCR2 . Los compuestos similares incluyen:
Reparixin: Otro antagonista de CXCR2, pero con menor potencia en comparación con AZ 10397767.
SB 225002: Un antagonista no selectivo de CXCR2 con actividad más amplia contra otros receptores de quimiocinas.
SCH 527123: Un antagonista de CXCR2 con potencia similar pero diferentes propiedades farmacocinéticas.
AZ 10397767 destaca por su alta selectividad y eficacia en la reducción de la infiltración de neutrófilos en modelos tumorales .
Propiedades
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTUORKUWBDRBX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


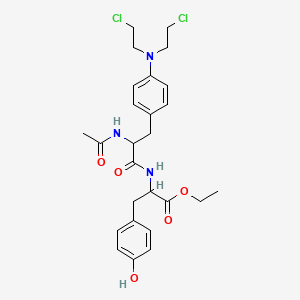


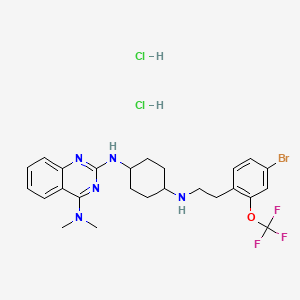
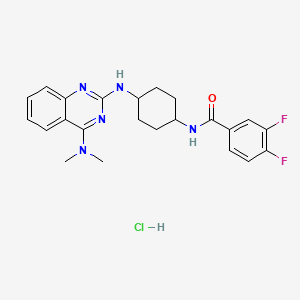
![N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide](/img/structure/B1665811.png)
